Azelaic dihydrazide

Description

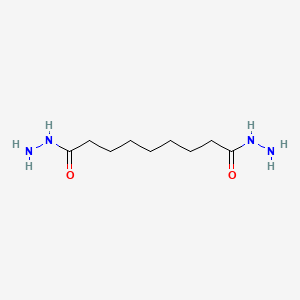

Structure

3D Structure

Properties

IUPAC Name |

nonanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884029 | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-95-9 | |

| Record name | Azelaic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Azelaic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid, azelaic acid, is a versatile molecule with significant applications in medicinal chemistry, polymer science, and drug delivery systems.[1] Its bifunctional nature, characterized by two hydrazide groups, allows it to act as a stable linker and a precursor for the synthesis of various bioactive compounds and polymers. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for professionals in research and development.

Synthesis of this compound

The primary methods for synthesizing this compound involve the reaction of either azelaic acid or its dialkyl esters (commonly dimethyl azelate) with hydrazine hydrate. The choice of starting material and reaction conditions can influence the yield, purity, and scalability of the synthesis.

Synthesis from Azelaic Acid (One-Step Batch Process)

A direct approach involves the condensation of azelaic acid with hydrazine hydrate. This method is often carried out at elevated temperatures to drive the reaction to completion.

Experimental Protocol:

A mixture of adipic acid and hydrazine hydrate is refluxed under specific temperature and time conditions. The reaction progress is monitored, and upon completion, the product is isolated through cooling, crystallization, filtration, and washing.[2] While straightforward, this method can result in lower yields compared to the two-step process.[2]

Synthesis from Dimethyl Azelate (Two-Step Batch Process)

This common laboratory-scale method involves the initial conversion of azelaic acid to its dimethyl ester, followed by reaction with hydrazine hydrate. The esterification step enhances the reactivity towards hydrazinolysis.

Experimental Protocol:

-

Esterification: Azelaic acid is reacted with methanol in the presence of a catalyst, such as concentrated sulfuric acid, to form dimethyl azelate.[3]

-

Hydrazinolysis: The purified dimethyl azelate is then refluxed with an excess of hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol.[4][5] The reaction mixture is heated for several hours. Upon cooling, the this compound precipitates out of the solution and can be collected by filtration.[4][6]

Large-Scale Continuous Flow Synthesis

For industrial-scale production, a continuous flow process offers advantages in terms of safety, scalability, and efficiency.

Experimental Protocol:

A continuous flow system is set up with two pumps. Pump 1 delivers a solution of azelaic acid in methanol containing a catalytic amount of sulfuric acid. Pump 2 delivers a solution of hydrazine hydrate in methanol. The two streams are combined in a T-mixer and flow through a heated reactor coil. The product precipitates out of the solution and is collected by filtration. This method has been reported to produce this compound with a high yield and output.[7]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| Batch Process | Adipic Acid | Reflux with hydrazine hydrate | < 65 | Not specified | [2] |

| Batch Process | Diethyl Succinate | Reflux with hydrazine hydrate (6 hours, 95-115°C) | 89 | Not specified | [8] |

| Batch Process | Acid Ester | Reflux with excess hydrazine hydrate in ethanol | High | Not specified | [6] |

| Continuous Flow | Azelaic Acid | Methanol, H₂SO₄, 9-hour run | 86 | Not specified | [7] |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products such as mono-hydrazides and hydrazine salts, and residual solvents.

Recrystallization

Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol:

The crude this compound is dissolved in a minimum amount of a suitable hot solvent. The hot solution is then slowly cooled to allow for the formation of pure crystals, while impurities remain in the mother liquor. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. Water is a commonly used solvent for the recrystallization of dihydrazides.[7] For less water-soluble hydrazides, alcoholic solvents like ethanol or methanol can be effective.[6]

Chromatographic Methods

While less common for bulk purification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for analytical purposes and for obtaining highly pure samples.

HPLC Analysis of Azelaic Acid (as a reference for potential dihydrazide analysis):

-

Stationary Phase: Kromasil 100-5C18 column (250×4.6 mm; 5 µm particle size)[9][10]

-

Mobile Phase: A mixture of sodium di-hydrogen orthophosphate buffer (pH 3.5; 50 mM) and acetonitrile (75:25 v/v)[9][10] or 0.5% formic acid and acetonitrile (50:50 v/v)[11]

Note: Specific HPLC conditions for this compound are not widely reported in the literature. The conditions for azelaic acid are provided as a starting point for method development. Derivatization may be necessary for enhanced detection of the dihydrazide.[12]

Visualizing the Workflow and Mechanisms

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Crosslinking Mechanism with Epoxy Resins

This compound is widely used as a curing agent for epoxy resins. The primary amine groups of the dihydrazide react with the epoxide groups of the resin in a ring-opening addition reaction, forming a stable crosslinked polymer network.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]

- 3. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]

- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijsat.org [ijsat.org]

- 12. Determination of azelaic acid in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azelaic Dihydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic dihydrazide is a versatile symmetrical molecule derived from azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. Characterized by two terminal hydrazide functional groups, this compound serves as a crucial building block and crosslinking agent in various chemical and pharmaceutical applications. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in the synthesis of novel polymers, pharmaceuticals, and other high-performance materials. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic workflow and application as a crosslinking agent.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is characterized by its bifunctional nature, imparted by the two reactive hydrazide groups (-CONHNH2) at each end of the C7 aliphatic chain. This structure is key to its utility in polymerization and crosslinking reactions. The compound is generally soluble in polar solvents.[1]

A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Nonanedihydrazide | [2] |

| CAS Number | 4080-95-9 | [3] |

| Molecular Formula | C₉H₂₀N₄O₂ | [3] |

| Molecular Weight | 216.29 g/mol | [3] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | 183 - 187 °C | N/A |

| Boiling Point | 512.0 ± 33.0 °C (Predicted) | N/A |

| Solubility | Soluble in polar solvents | [1] |

| InChI | InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | [2] |

| InChIKey | ZWLFGLCGZUVIEA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(CCCC(=O)NN)CCCC(=O)NN | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from Dimethyl Azelate

This protocol describes the synthesis of this compound via the hydrazinolysis of a diester, specifically dimethyl azelate, using hydrazine hydrate. This is a common and effective method for preparing dihydrazides.[4][5]

Materials:

-

Dimethyl azelate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl azelate in a minimal amount of ethanol. A typical molar ratio of dimethyl azelate to ethanol can be around 1:5 to 1:10.

-

Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add an excess of hydrazine hydrate. A molar ratio of hydrazine hydrate to dimethyl azelate of 3:1 to 4:1 is recommended to ensure complete reaction.[2]

-

Reaction: Gently heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction time can range from 2 to 30 hours, depending on the scale and desired conversion.[2] The formation of a white precipitate (this compound) should be observed as the reaction progresses.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with cold ethanol or methanol to remove unreacted starting materials and soluble byproducts.[2]

-

Drying: Dry the purified white solid under vacuum to obtain the final this compound product.

Purification by Recrystallization

If further purification is required, recrystallization can be performed. Hot water is a suitable solvent for recrystallizing similar dicarboxylic acid derivatives.[6][7]

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of deionized water to the crude this compound. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot water sparingly if needed to achieve full dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will begin to crystallize. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of hydrazide compounds. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV detection, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used.[8][9]

Instrumentation and Conditions (General Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent. If derivatization is needed, the derivatizing agent is added and allowed to react before injection.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical workflows involving this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Caption: Workflow of this compound in polymer crosslinking.

Applications in Research and Development

This compound's bifunctionality makes it a valuable molecule for researchers and developers in several fields:

-

Polymer Chemistry: It is widely used as a curing agent or hardener for epoxy resins and as a chain extender in polyurethanes.[1] The two hydrazide groups can react with epoxy or isocyanate groups, respectively, to form a stable, crosslinked polymer network. This crosslinking enhances the material's mechanical strength, thermal stability, and chemical resistance, making it suitable for high-performance coatings, adhesives, and composites.[1]

-

Pharmaceutical Synthesis: In medicinal chemistry, this compound serves as a versatile building block for synthesizing more complex bioactive molecules.[1] Its derivatives have been investigated for potential anti-inflammatory and antimicrobial properties, with some research exploring their use as topical agents for skin conditions.[1]

-

Chemical Intermediate: The reactive nature of the hydrazide groups allows this compound to be an important intermediate in various organic syntheses. It can participate in reactions to form heterocyclic compounds and other complex organic structures.[1]

Conclusion

This compound is a multifunctional chemical compound with well-defined physical and chemical properties. Its synthesis from common starting materials like dimethyl azelate is straightforward, and it can be purified to a high degree using standard laboratory techniques. Its primary utility lies in its ability to act as a robust crosslinking agent and a versatile synthetic intermediate, particularly in the fields of polymer science and pharmaceutical development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists looking to explore the potential of this compound in their work.

References

- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]

- 7. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 8. helixchrom.com [helixchrom.com]

- 9. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Molecular Structure and Conformation of Azelaic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid azelaic acid, presents a molecule of interest for various applications, including polymer chemistry and as a potential intermediate in pharmaceutical synthesis.[1] A comprehensive understanding of its three-dimensional structure and conformational flexibility is crucial for elucidating its structure-property relationships and designing novel applications. However, a thorough review of the current scientific literature reveals a significant gap in the experimental and computational characterization of this compound's specific molecular structure and conformation. While general information regarding its basic properties is available, detailed atomic-level structural data from techniques such as X-ray crystallography or in-depth conformational analysis through NMR spectroscopy and computational modeling are not publicly accessible.

This guide, therefore, aims to provide a foundational understanding by summarizing the known properties of this compound and drawing inferences from the well-studied parent molecule, azelaic acid. The subsequent sections will outline the expected structural features, potential conformational landscapes, and the standard experimental and computational methodologies that would be required to fully characterize this molecule.

Molecular Structure of this compound

This compound is characterized by a nine-carbon aliphatic chain capped at both ends by hydrazide functional groups (-CONHNH2).[1] The molecular formula is C9H20N4O2, and it has a molecular weight of approximately 216.29 g/mol .[2][3]

Known Physicochemical Properties

While detailed structural parameters are unavailable, some basic physical and chemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C9H20N4O2 | [2][3] |

| Molecular Weight | 216.29 g/mol | [2][3] |

| IUPAC Name | Nonanedihydrazide | [4] |

| CAS Number | 4080-95-9 | [2][3] |

| Appearance | White to Almost white powder to crystal | [5] |

| Melting Point | 183 °C | [5] |

Table 1: Physicochemical Properties of this compound.

Inferred Structural Characteristics

Based on the known structure of analogous molecules, the this compound molecule is expected to feature:

-

A flexible aliphatic backbone: The seven-carbon methylene chain allows for significant rotational freedom.

-

Planar hydrazide groups: The amide linkage in the hydrazide groups is expected to be predominantly planar due to resonance.

-

Potential for hydrogen bonding: The presence of N-H and C=O groups allows for both intramolecular and intermolecular hydrogen bonding, which would significantly influence its crystal packing and conformation in solution.

Conformational Analysis of this compound

The conformational landscape of this compound is anticipated to be complex due to the high number of rotatable single bonds in its aliphatic chain. Studies on its parent molecule, azelaic acid, have revealed the presence of multiple low-energy conformers, including both linear (all-trans) and folded structures. This suggests that this compound would likely exhibit similar conformational isomerism.

The conformation of the molecule will be governed by a delicate balance of forces, including:

-

Torsional strain around the C-C and C-N bonds.

-

Van der Waals interactions between non-bonded atoms.

-

Intramolecular hydrogen bonding between the hydrazide groups.

-

Solvent effects , which can stabilize or destabilize certain conformers.

To fully understand the conformational preferences, a combination of computational modeling and experimental validation would be necessary.

Recommended Experimental and Computational Protocols

To address the current knowledge gap, the following experimental and computational workflows are proposed for the comprehensive characterization of this compound's molecular structure and conformation.

Experimental Characterization

3.1.1. Synthesis and Purification

A detailed protocol for the synthesis of this compound would be the first step. A potential synthetic route is the reaction of azelaic acid with hydrazine hydrate. The resulting product would require purification, for example, by recrystallization, to obtain a sample of high purity suitable for analytical characterization.

3.1.2. Single-Crystal X-ray Diffraction

This technique would provide the most definitive information about the solid-state molecular structure.

-

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in solution would provide valuable information about the molecule's connectivity and conformational dynamics.

-

Protocol:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the assignment of all proton and carbon signals.

-

Variable-temperature NMR studies could be conducted to investigate conformational changes and potential energy barriers between different conformers.

-

Computational Modeling

Computational chemistry can provide valuable insights into the conformational preferences and energetic landscape of the molecule.

3.2.1. Conformational Search

-

Methodology:

-

Build an initial 3D model of this compound.

-

Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94 or AMBER) to identify a wide range of possible low-energy conformers.

-

3.2.2. Quantum Mechanical Calculations

-

Methodology:

-

Take the low-energy conformers identified from the conformational search and perform geometry optimizations using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Calculate the relative energies of the optimized conformers to determine the most stable structures.

-

Perform frequency calculations to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

-

The effect of solvent can be included using implicit solvent models (e.g., PCM or SMD).

-

Visualization of Proposed Workflows

To illustrate the logical flow of the proposed characterization, the following diagrams are provided.

Conclusion

While this compound holds promise in various chemical and pharmaceutical applications, a detailed understanding of its molecular structure and conformation is currently lacking in the public domain. This technical guide has summarized the known properties and outlined a clear and comprehensive research plan, combining experimental techniques and computational modeling, to fully elucidate these critical molecular features. The successful execution of these proposed workflows would provide invaluable data for the rational design of new materials and therapeutics based on the this compound scaffold.

References

Solubility Profile of Azelaic Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of azelaic dihydrazide, a key intermediate in pharmaceutical and polymer synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment of solubility in various solvents, detailed experimental protocols for determining solubility, and, for comparative purposes, quantitative data on its parent compound, azelaic acid. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound (nonanedihydrazide) is a derivative of azelaic acid, featuring two hydrazide functional groups.[1] This bifunctionality makes it a valuable building block in the synthesis of various polymers and as a cross-linking agent.[1] Its applications are found in diverse fields, from the development of high-performance polymers to its potential use as an intermediate in the synthesis of pharmacologically active molecules. A critical parameter for the effective use of this compound in these applications is its solubility in different solvent systems. This guide addresses this crucial aspect.

Physicochemical Properties of this compound

-

Molecular Weight: 216.29 g/mol [2]

-

Appearance: White to almost white powder or crystals.

Solubility of this compound

Qualitative Solubility Summary

| Solvent Class | General Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Expected to be Soluble | The hydrazide groups can act as both hydrogen bond donors and acceptors, facilitating interaction with protic solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Expected to be Soluble | The high polarity of these solvents can effectively solvate the polar dihydrazide molecule. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Expected to be Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and solvent limits miscibility, following the "like dissolves like" principle.[7] |

Comparative Solubility Data: Azelaic Acid

For reference, the following table summarizes the quantitative solubility of the parent compound, azelaic acid. It is crucial to note that these values are for azelaic acid and not this compound. The presence of the hydrazide groups in place of carboxylic acid groups will alter the solubility profile.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 1 | 1.0 | [8] |

| Water | 20 | 2.4 | [8] |

| Water | 50 | 8.2 | [8] |

| Water | 20 | 2.1 | [9][10] |

| Ethanol | 25 | 198.28 | [8] |

| Methanol | 25 | 247.83 | [8] |

| Isopropanol | 25 | 104.32 | [8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | [11] |

| N,N-Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | [11] |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following are detailed, generalized protocols for determining the solubility of a solid compound in aqueous and organic solvents.

Determination of Solubility in Water (Based on OECD Guideline 105)

This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals, specifically the Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.[12]

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Thermostatically controlled shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: a. Add a small, weighed amount of this compound to a known volume of water in a flask at the desired test temperature (e.g., 20°C). b. Shake vigorously for 10 minutes and observe visually. c. If the substance dissolves completely, incrementally add more until a slight excess of solid remains. This helps to estimate the amount of substance needed for the main test and the approximate time to reach saturation.

-

Main Test: a. Prepare at least three flasks, each containing a known volume of water. b. Add an amount of this compound to each flask that is in excess of its estimated solubility (determined from the preliminary test). c. Tightly stopper the flasks and place them in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature (e.g., 20 ± 0.5°C). d. Agitate the flasks for a sufficient time to reach equilibrium. The OECD guideline suggests starting with 24 hours. For subsequent time points (e.g., 48 hours), the concentration should not differ by more than 5% from the previous measurement, indicating that equilibrium has been reached. e. After reaching equilibrium, allow the flasks to stand at the test temperature for at least 24 hours to allow for the settling of undissolved material.

-

Sample Analysis: a. Carefully take a sample from the clear supernatant of each flask. b. To separate any remaining undissolved solid, centrifuge the samples at a high speed. c. Filter the supernatant through a membrane filter (e.g., 0.45 µm). Discard the first portion of the filtrate to avoid adsorption errors. d. Accurately dilute the filtrate with a suitable solvent if necessary. e. Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.

-

Data Reporting: a. The solubility is reported as the average of the concentrations from the replicate flasks in g/L or mg/mL at the specified temperature.

Determination of Solubility in Organic Solvents

This is a general method for determining the solubility of a solid in an organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., ethanol, DMSO, DMF)

-

Vials or test tubes with secure caps

-

Vortex mixer or shaker

-

Analytical balance

-

Micro-pipettes

-

Filtration or centrifugation equipment

-

Analytical instrumentation for quantification

Procedure:

-

Add a precisely weighed amount of this compound (e.g., 10 mg) to a vial.

-

Incrementally add a known volume of the organic solvent to the vial.

-

After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect for complete dissolution.

-

Continue adding solvent in small, known increments until the solid is completely dissolved.

-

The solubility can then be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

-

For more precise measurements, a saturated solution can be prepared by adding an excess of the solid to the solvent, followed by equilibration and analysis of the supernatant, similar to the method described for water solubility.

Visualizations

Logical Relationship: Principle of Solubility

Caption: Logical diagram illustrating the "like dissolves like" principle for this compound solubility.

Experimental Workflow: Solubility Determination

Caption: A generalized experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its chemical structure strongly suggests solubility in polar solvents. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the precise solubility in specific solvent systems relevant to their applications. The comparative data for azelaic acid serves as a useful, albeit approximate, reference point. The methodologies and principles outlined in this guide will facilitate the effective and efficient use of this compound in various scientific endeavors.

References

- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 4080-95-9 [amp.chemicalbook.com]

- 6. This compound CAS#: 4080-95-9 [amp.chemicalbook.com]

- 7. Khan Academy [khanacademy.org]

- 8. scent.vn [scent.vn]

- 9. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 10. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. oecd.org [oecd.org]

Spectroscopic Characterization of Azelaic Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of azelaic dihydrazide, a molecule of interest in pharmaceutical and materials science.[1][2] The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a generalized workflow for the characterization process.

Introduction to this compound

This compound (nonanedihydrazide) is a derivative of azelaic acid, featuring two hydrazide functional groups at the termini of a nine-carbon aliphatic chain.[2] Its chemical structure lends itself to applications as a building block in the synthesis of bioactive compounds and as a cross-linking or curing agent in polymer chemistry.[1][2] Accurate spectroscopic characterization is crucial for verifying its identity, purity, and for understanding its chemical behavior in various applications.

Molecular Structure:

Key Properties:

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for this compound are presented in Table 1.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350-3250 | N-H Stretch | Amine (-NH₂) | Strong, Broad |

| 3200-3000 | N-H Stretch | Amide (-NH-) | Strong, Broad |

| 2925-2855 | C-H Stretch | Alkane (-CH₂-) | Strong |

| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |

| ~1550 | N-H Bend (Amide II) | Amide (-NH-) | Moderate |

| 1470-1450 | C-H Bend | Alkane (-CH₂-) | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are summarized below.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Singlet (broad) | 2H | -C(=O)NH- |

| ~4.0-4.5 | Singlet (broad) | 4H | -NH₂ |

| ~2.1-2.3 | Triplet | 4H | -CH₂-C(=O)- |

| ~1.5-1.7 | Multiplet | 4H | -CH₂-CH₂-C(=O)- |

| ~1.2-1.4 | Multiplet | 6H | -(CH₂)₃- (central) |

Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified, showing a reduced number of signals corresponding to the chemically distinct carbon atoms. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 | -C=O |

| ~34 | -CH₂-C(=O)- |

| ~29 | -(CH₂)₅- (central carbons) |

| ~25 | -CH₂-CH₂-C(=O)- |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum. b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into the pellet-forming die. e. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: a. Turn on the FTIR spectrometer and allow it to warm up for the recommended time. b. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5][6] c. Place the KBr pellet containing the sample in the sample holder of the spectrometer. d. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. e. Process the spectrum by subtracting the background and converting the data to absorbance or transmittance mode.

-

Data Analysis: a. Identify the characteristic absorption bands and compare them to the expected values for hydrazides and alkanes.[7]

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its carbon-hydrogen framework.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. This compound is soluble in polar solvents.[2] c. Transfer the solution to a clean, dry NMR tube.

-

Spectrum Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio. d. Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[8]

-

Data Processing and Analysis: a. Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. d. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts and coupling patterns (for ¹H) to assign the signals to the respective protons and carbons in the this compound molecule.

Experimental and Logical Workflow

The general workflow for the spectroscopic characterization of a compound like this compound involves a logical progression from sample preparation to data interpretation and structure confirmation. This process is visualized in the following diagram.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound through FTIR and NMR techniques provides a comprehensive understanding of its molecular structure. By following the detailed protocols outlined in this guide, researchers can reliably verify the identity and purity of their samples. The predicted spectral data serves as a valuable reference for interpreting experimental results, ensuring the quality and consistency of this important chemical compound for its various applications in research and development.

References

- 1. This compound | 4080-95-9 [amp.chemicalbook.com]

- 2. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

Azelaic Dihydrazide: A Versatile C9 Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Azelaic dihydrazide, a derivative of the naturally occurring C9 dicarboxylic acid, azelaic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique symmetrical structure, featuring two terminal hydrazide functionalities, offers a wide range of chemical reactivity, making it a crucial component in the development of novel polymers, heterocyclic compounds, and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in polymer chemistry and medicinal chemistry.

Chemical Properties and Spectroscopic Data

This compound is a white crystalline solid that is soluble in polar solvents.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20N4O2 | [2][3] |

| Molecular Weight | 216.29 g/mol | [2][3] |

| CAS Number | 4080-95-9 | [2][4] |

| Melting Point | 183 °C | [5] |

| Appearance | White to Almost white powder to crystal | [5] |

Spectroscopic Data:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by the presence of N-H stretching vibrations of the primary amine groups in the hydrazide functionality, typically observed in the region of 3300-3400 cm⁻¹. The C=O stretching of the amide group is prominent around 1640-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the methylene protons of the azelaic acid backbone and the protons of the -NH and -NH₂ groups of the hydrazide moieties.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the hydrazide groups and the methylene carbons of the aliphatic chain.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a diester of azelaic acid, such as diethyl azelate, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound from Diethyl Azelate

Materials:

-

Diethyl azelate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl azelate in ethanol.

-

Add hydrazine hydrate to the solution. The molar ratio of diethyl azelate to hydrazine hydrate is typically 1:2.

-

Heat the reaction mixture to reflux and maintain the reflux for a period of 0.5 to 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain pure this compound.

This method generally provides a high yield of the desired product.[6]

Caption: Synthesis of this compound.

Applications in Polymer Chemistry

This compound serves as a crucial building block in polymer chemistry, primarily as a cross-linking agent and a monomer for the synthesis of polyamides and polyhydrazides.

Cross-linking Agent for Resins

This compound is widely used as a curing agent for epoxy resins and as a cross-linker for acrylic emulsions.[7][8]

Keto-Hydrazide Cross-linking: A notable application is in ambient temperature curing of acrylic emulsions containing diacetone acrylamide (DAAM). The ketone groups on the polymer chains react with the hydrazide groups of this compound to form stable hydrazone linkages, leading to a cross-linked network. This process is particularly advantageous as it occurs at room temperature as the coating dries and the pH decreases.

Caption: Keto-Hydrazide Cross-linking Mechanism.

Curing Agent for Epoxy Resins: In epoxy resin systems, the amine groups of this compound react with the epoxide rings, leading to a highly cross-linked and durable polymer network.[9] This curing process is typically initiated by heat.

Synthesis of Polyamides and Polyhydrazides

This compound can be used as a monomer in polycondensation reactions to synthesize polyamides and polyhydrazides. These polymers often exhibit desirable properties such as high thermal stability and good mechanical strength.

Materials:

-

This compound

-

Aromatic or aliphatic diacyl chloride (e.g., terephthaloyl chloride)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide - DMF)

-

Base (e.g., pyridine or triethylamine)

Procedure:

-

Dissolve this compound in the aprotic polar solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Add the base to the solution to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the diacyl chloride in the same solvent to the cooled solution of this compound with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

The resulting polyamide will precipitate from the solution.

-

Collect the polymer by filtration, wash it thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted monomers and byproducts.

-

Dry the polyamide product under vacuum.

The properties of the resulting polyamide can be tailored by varying the diacyl chloride used.[10][11]

Applications in Heterocyclic Synthesis

The two hydrazide groups of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing two nitrogen atoms, such as 1,3,4-oxadiazoles and pyrazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 1,3,4-Oxadiazoles

Bis-1,3,4-oxadiazoles can be synthesized from this compound through cyclization reactions. A common method involves the reaction of the dihydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.

Materials:

-

This compound

-

An aromatic or aliphatic carboxylic acid (2 equivalents)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a reaction flask, mix this compound with an excess of the carboxylic acid.

-

Slowly add phosphorus oxychloride to the mixture with cooling.

-

After the addition, heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product that precipitates is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-1,3,4-oxadiazole.[12][13]

Caption: Synthesis of Bis-1,3,4-Oxadiazoles.

Synthesis of Pyrazoles

This compound can react with 1,3-dicarbonyl compounds (β-diketones) to form bis-pyrazole derivatives. The reaction typically proceeds via a condensation reaction followed by cyclization.[14][15]

Materials:

-

This compound

-

A β-diketone (e.g., acetylacetone) (2 equivalents)

-

Glacial acetic acid (as solvent and catalyst)

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Add the β-diketone to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.[16]

Applications in Drug Development

Derivatives of this compound are being explored for their potential in drug development. The hydrazide functional groups can be used to link the azelaic acid backbone to other pharmacologically active moieties, potentially leading to new drug candidates with improved properties.[7] For instance, derivatives of azelaic acid have been investigated for the treatment of skin conditions like acne and for their potential as tyrosinase inhibitors for hyperpigmentation disorders.[17][18] While direct involvement in signaling pathways is not established, its role as a scaffold in creating new chemical entities for drug discovery is an active area of research.

Conclusion

This compound is a highly valuable and versatile C9 building block with significant applications in both materials science and medicinal chemistry. Its readily accessible synthesis and the reactivity of its dual hydrazide functionalities allow for the creation of a diverse range of polymers and heterocyclic compounds. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development utilizing this important synthetic intermediate. As the demand for advanced materials and novel therapeutic agents continues to grow, the utility of this compound in organic synthesis is expected to expand even further.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 4080-95-9 [amp.chemicalbook.com]

- 5. This compound | 4080-95-9 [chemicalbook.com]

- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 7. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 8. ac-catalysts.com [ac-catalysts.com]

- 9. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. jptcp.com [jptcp.com]

Unveiling the Therapeutic Potential of Azelaic Dihydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, has well-documented anti-inflammatory, antimicrobial, and anticancer properties. Its derivative, azelaic dihydrazide, presents a versatile scaffold for the synthesis of novel compounds with potentially enhanced biological activities. This technical guide explores the prospective therapeutic applications of this compound derivatives, focusing on their anticancer and antimicrobial potential. While direct research on the biological activities of this compound derivatives is limited, this paper extrapolates from the known functions of azelaic acid and other structurally related hydrazone compounds to provide a comprehensive overview. This guide details synthetic methodologies, proposed mechanisms of action, and standardized experimental protocols for the evaluation of these promising compounds.

Introduction

Azelaic acid is a C9 dicarboxylic acid with established efficacy in treating various dermatological conditions.[1] Its dihydrazide derivative, formed by the reaction of azelaic acid with hydrazine, offers two reactive hydrazide functional groups. These groups serve as key building blocks for the synthesis of a diverse range of derivatives, particularly hydrazones, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][3] This guide will delve into the synthesis of this compound and its subsequent derivatization, and put forth the expected biological activities based on the current understanding of related compounds.

Synthesis of this compound and Its Derivatives

The foundational step in exploring the biological potential of these compounds is the efficient synthesis of this compound.

Synthesis of this compound

A scalable synthesis of this compound can be achieved through a continuous flow process, offering high yield and purity.[4]

Experimental Protocol:

-

Materials: Azelaic acid, hydrazine hydrate, suitable solvent (e.g., ethanol).

-

Apparatus: Continuous flow reactor system.

-

Procedure: A solution of azelaic acid in the chosen solvent is continuously mixed with hydrazine hydrate in the flow reactor at an optimized temperature and residence time. The product stream is then subjected to a purification process, such as crystallization, to isolate pure this compound. A large-scale synthesis has been reported to produce this compound with an 86% overall yield.[4]

Synthesis of this compound Derivatives (Hydrazones)

The dihydrazide serves as a versatile precursor for the synthesis of various derivatives, primarily through condensation reactions with aldehydes and ketones to form hydrazones.[5]

Experimental Protocol:

-

Materials: this compound, various aromatic or heterocyclic aldehydes/ketones, solvent (e.g., ethanol), acid catalyst (e.g., glacial acetic acid).

-

Procedure: A mixture of this compound and a stoichiometric amount of the desired aldehyde or ketone is refluxed in a suitable solvent in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone derivative) is collected by filtration, washed, and purified by recrystallization.

Potential Biological Activities

Based on the known activities of azelaic acid and other hydrazone derivatives, this compound derivatives are hypothesized to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanism often involves the induction of apoptosis and inhibition of key cellular processes in cancer cells.

Hypothesized Signaling Pathway for Anticancer Activity:

Quantitative Data for Related Hydrazone Derivatives (for comparative purposes):

| Compound Family | Cancer Cell Line | IC50 (µM) | Reference |

| Dehydroabietic acid-based acylhydrazones | HeLa | 2.21 | |

| Salicylaldehyde benzoylhydrazones | HL-60 | < 1 | [6] |

| Dihydroxybenzoic acid hydrazones | LN-229 | 0.77 | |

| Thiazole-appended hydrazones | HCT-116 | 0.23 - 0.5 | [7] |

Antimicrobial Activity

The hydrazone moiety is a well-established pharmacophore in antimicrobial drug discovery.[8][9][10] this compound derivatives are expected to inhibit the growth of a range of bacteria and fungi.

Hypothesized Experimental Workflow for Antimicrobial Screening:

Quantitative Data for Related Hydrazone Derivatives (for comparative purposes):

| Compound Family | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-based hydrazones | B. subtilis | 2.5 (mg/mL) | [8] |

| Thiazole-based hydrazones | E. coli | 2.5 (mg/mL) | [8] |

| Hydrazinecarbothioamides | S. aureus | < 0.78 (µM) | [9] |

| Hydrazinecarbothioamides | P. aeruginosa | < 0.78 (µM) | [9] |

Detailed Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][13]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the synthesized this compound derivatives in a suitable broth medium in a 96-well microtiter plate.[13]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Conclusion and Future Directions

This compound derivatives represent a promising, yet largely unexplored, class of compounds with significant potential for therapeutic applications. Based on the well-established biological activities of azelaic acid and a vast body of research on other hydrazone derivatives, it is reasonable to hypothesize that these novel molecules will exhibit potent anticancer and antimicrobial properties. The synthetic routes are straightforward, and established protocols for biological evaluation are readily available.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds. Subsequent studies should then aim to elucidate their specific mechanisms of action, including the identification of molecular targets and signaling pathways. In vivo studies will also be crucial to assess the efficacy and safety of these compounds in preclinical models. The exploration of this compound derivatives holds the promise of discovering new and effective therapeutic agents to address the ongoing challenges in cancer and infectious diseases.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Azelaic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of azelaic dihydrazide synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, quantitative data, and a historical perspective on the evolution of its synthesis.

Executive Summary

This compound, a derivative of the naturally occurring azelaic acid, is a molecule of significant interest in pharmaceuticals and polymer chemistry. Its utility as a stable intermediate for the synthesis of various bioactive compounds and as a cross-linking agent in polymer formulations has driven the development of diverse synthetic methodologies. This whitepaper traces the historical origins of dihydrazide synthesis, rooted in the pioneering work of Theodor Curtius, and details the evolution of synthetic routes to this compound, from early two-step batch processes to modern, efficient continuous flow methods. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their quantitative data, to serve as a practical guide for laboratory and industrial applications.

Historical Perspective: From Curtius's Foundational Work to Modern Applications

The story of this compound synthesis is intrinsically linked to the broader history of hydrazide chemistry, which was pioneered by the German chemist Theodor Curtius in the late 19th century. In the 1890s, Curtius published his seminal work on the reactions of organic acids with hydrazine, leading to the formation of hydrazides and acyl azides.[1][2][3] His groundbreaking research, including the discovery of hydrazine itself and the development of the Curtius rearrangement, laid the fundamental chemical principles upon which the synthesis of all dihydrazides, including this compound, is based.[1][2][4]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound primarily proceeds from its parent dicarboxylic acid, azelaic acid, or its ester derivatives. The core transformation involves the reaction of the carbonyl groups with hydrazine hydrate. Over the years, several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Two-Step Synthesis via Esterification of Azelaic Acid

A traditional and widely practiced method involves a two-step process: the esterification of azelaic acid followed by the hydrazinolysis of the resulting diester. This approach is often favored for achieving high purity of the final product.

Step 1: Esterification of Azelaic Acid to Diethyl Azelate

This step converts the carboxylic acid groups into esters, which are generally more reactive towards nucleophilic attack by hydrazine in the subsequent step.

Experimental Protocol: A mixture of azelaic acid (1 mole) and anhydrous ethanol (10 moles) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of concentrated sulfuric acid (0.1 mole) is carefully added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The remaining oily residue is dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and water until the washings are neutral. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield diethyl azelate as a clear, slightly yellow oil.

Step 2: Hydrazinolysis of Diethyl Azelate to this compound

The purified diester is then reacted with hydrazine hydrate to form the dihydrazide.

Experimental Protocol: To a solution of diethyl azelate (1 mole) in ethanol, hydrazine hydrate (2.2 moles) is added dropwise with stirring. The reaction mixture is then refluxed for 3-5 hours. Upon cooling, a white crystalline solid precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Direct Synthesis from Azelaic Acid

A more direct, one-pot approach involves the reaction of azelaic acid with hydrazine hydrate, often in the presence of a catalyst or under conditions that drive the reaction to completion.

Experimental Protocol: In a reaction vessel, azelaic acid (1 mole) is mixed with an excess of hydrazine hydrate (3-5 moles). The mixture is heated, typically to a temperature above 100°C, and maintained for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the excess hydrazine hydrate and water are removed under reduced pressure. The resulting solid is then triturated with a suitable solvent, such as ethanol, to remove impurities, filtered, and dried to afford this compound.

Continuous Flow Synthesis

A modern and highly efficient method for the synthesis of this compound utilizes continuous flow chemistry. This technique offers advantages in terms of safety, scalability, and reaction control.

Experimental Protocol (Based on Halloran et al.): Two separate solutions are prepared. Pump 1 delivers a solution of azelaic acid (e.g., 1.3 M in methanol) containing a catalytic amount of sulfuric acid (e.g., 0.2 equivalents). Pump 2 delivers a solution of hydrazine hydrate (e.g., 8.3 M in methanol). The two streams are pumped at controlled flow rates into a heated reactor coil. The reaction mixture then flows through the coil for a specific residence time (e.g., 13-25 minutes). The output from the reactor is collected, and the precipitated this compound is isolated by filtration, washed with methanol, and dried. This method has been demonstrated to produce a high yield of this compound on a large scale.

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthetic methods described.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Throughput | Reference |

| Two-Step Synthesis | Azelaic Acid | Ethanol, H₂SO₄, Hydrazine Hydrate | 8-11 hours | Reflux | High (not specified) | Batch | General Method |

| Direct Synthesis | Azelaic Acid | Hydrazine Hydrate | Several hours | >100°C | Moderate to High | Batch | General Method |

| Continuous Flow | Azelaic Acid | Methanol, H₂SO₄, Hydrazine Hydrate | 9 hours (for 200g) | Not specified | 86% | 22 g/h | Halloran et al. |

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways.

Caption: Primary synthetic pathways to this compound.

Caption: Experimental workflow for continuous flow synthesis.

Conclusion

The synthesis of this compound has evolved from the foundational principles of hydrazide chemistry established in the late 19th century to highly efficient and scalable methods in the 21st century. The choice of synthetic route depends on the desired scale, purity requirements, and available equipment. Traditional two-step synthesis offers high purity for laboratory-scale preparations, while direct synthesis provides a more streamlined approach. The advent of continuous flow technology represents a significant advancement, enabling safe, high-yield, and large-scale production suitable for industrial applications. This guide provides the necessary historical context and practical experimental details to aid researchers and professionals in the synthesis and application of this versatile molecule.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

Methodological & Application

Application Notes and Protocols for Using Azelaic Dihydrazide as a Cross-linking Agent for Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The choice of cross-linking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, degradation rate, and drug release kinetics.

Azelaic dihydrazide, a dicarboxylic acid dihydrazide, is a promising cross-linking agent for forming stable, biocompatible hydrogels. Its two hydrazide functional groups can react with aldehyde or ketone groups on modified polymers to form stable hydrazone bonds. This application note provides an overview of the use of this compound as a hydrogel cross-linker, including detailed experimental protocols for hydrogel synthesis and characterization, and summarizes key quantitative data from analogous systems to guide researchers in their experimental design.

Principle of Cross-linking